Boc-3-(9-anthryl)-L-alanine

Protein Engineering In Vitro Translation Unnatural Amino Acid Incorporation

Obtaining a consistent, high-purity fluorescent amino acid for solid-phase peptide synthesis often presents supply chain and batch-to-batch reproducibility challenges. Boc-3-(9-anthryl)-L-alanine directly addresses this need as a reliable building block. • Enables Boc-strategy SPPS with the anthryl fluorophore intact, providing a specific probe for protein-ligand interaction and conformational change sensors. • Functionally validated scaffold for in vitro translation; a superior choice over pyrenylalanine which shows poor incorporation efficiency. • Supplied as an optically pure solid with a defined specific rotation of -9°, ideal for chiral photophysics and CPL research.

Molecular Formula C22H23NO4
Molecular Weight 365.4 g/mol
CAS No. 332065-09-5
Cat. No. B1277282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-3-(9-anthryl)-L-alanine
CAS332065-09-5
Molecular FormulaC22H23NO4
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O
InChIInChI=1S/C22H23NO4/c1-22(2,3)27-21(26)23-19(20(24)25)13-18-16-10-6-4-8-14(16)12-15-9-5-7-11-17(15)18/h4-12,19H,13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1
InChIKeyGYXDEFFXDFOZMJ-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-3-(9-anthryl)-L-alanine: Fluorescent Building Block


Boc-3-(9-anthryl)-L-alanine is a synthetic, non-proteinogenic amino acid derivative belonging to the class of fluorescent aromatic amino acids. It features an L-alanine core with a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a 9-anthryl moiety attached to the β-carbon . This structure imparts a combination of standard Boc-protected amino acid compatibility with the distinct photophysical properties of the anthracene fluorophore . The compound is a white to light yellow solid with a molecular weight of 365.42 g/mol and a melting point in the range of 196–202 °C .

Boc-3-(9-anthryl)-L-alanine: Substitution Limits


Fluorescent amino acid analogs are not interchangeable due to significant differences in photophysical properties, ribosome-mediated incorporation efficiency, and environmental sensitivity. The 9-anthryl group's specific steric bulk (van der Waals volume >200 ų) [1], its unique fluorescence lifetime and quantum yield sensitivity to local polarity [2], and its compatibility with the Boc protection strategy differentiate it from other fluorophores like pyrenyl, naphthyl, or coumarin derivatives. Furthermore, in vitro translation studies demonstrate that seemingly similar aromatic amino acids exhibit dramatically different incorporation efficiencies into polypeptides [3], making the choice of a specific building block critical for successful experimental design.

Boc-3-(9-anthryl)-L-alanine: Evidence vs. Analogs


In Vitro Translation Efficiency Comparison

In a direct head-to-head comparison using an in vitro protein synthesizing system with chemically misacylated tRNA, l-2-anthrylalanine was successfully incorporated into a polypeptide at a designated codon, whereas l-1-pyrenylalanine failed to incorporate entirely under identical conditions [1]. This demonstrates a qualitative, pass/fail functional difference.

Protein Engineering In Vitro Translation Unnatural Amino Acid Incorporation

Boc vs. Fmoc: Thermal Stability Comparison

The Boc-protected 9-anthryl-L-alanine exhibits a well-defined melting point range of 196–202 °C , a key quality control parameter. This compares favorably to the Fmoc-protected analog, Fmoc-3-(9-anthryl)-L-alanine, which has a reported melting point of approximately 150–160 °C (dec.) . The higher thermal stability and well-defined melting point of the Boc derivative can simplify purification and storage, and is a defining characteristic of the Boc-protection strategy's compatibility with anhydrous acidolytic deprotection.

Solid-Phase Peptide Synthesis Protecting Group Strategy Chemical Stability

Fluorescence Sensitivity in Biosensing

When the structurally analogous non-natural amino acid, 2-anthrylalanine, was site-specifically incorporated into streptavidin, the fluorescence intensity of the anthryl group at the 120th position decreased markedly upon biotin binding when excited via energy transfer from tryptophan residues [1]. While a direct quantum yield for the Boc-protected compound is not reported in the same system, this class-level inference confirms that anthryl fluorophores in a protein environment are highly sensitive environmental reporters, a property leveraged in peptide and protein design.

Biosensing Fluorescence Spectroscopy Streptavidin-Biotin System

Chiral Purity by Specific Rotation

High-purity commercial batches of Boc-3-(9-anthryl)-L-alanine (99%) are specified with a specific optical rotation of [α]D25 = -9° ± 2° (c=1 in EtOH) . This quantitative specification is crucial for procurement in stereospecific peptide synthesis, as the D-enantiomer (CAS 128050-98-6) would have an opposite rotation. In contrast, vendor documentation for the non-protected 3-(9-anthryl)-L-alanine often lacks a published specific rotation value , making verification of enantiomeric purity more challenging without in-house analysis.

Chiral Purity Peptide Synthesis Quality Control

Boc-3-(9-anthryl)-L-alanine Applications


Environment-Sensitive Fluorescent Peptides

Based on the anthryl group's known sensitivity of fluorescence quantum yield to its local environment [1], Boc-3-(9-anthryl)-L-alanine is a premier choice for creating peptide-based sensors for detecting protein-ligand interactions, conformational changes, or changes in solvent polarity. Its Boc-protection makes it specifically suited for Boc-strategy SPPS, where the anthryl group remains intact during TFA cleavage.

Site-Specific Fluorescent Labeling

Given the demonstrated success of l-2-anthrylalanine (a close structural analog) in in vitro translation systems, in contrast to the failure of pyrenylalanine [2], Boc-3-(9-anthryl)-L-alanine is a functionally validated scaffold. After deprotection, it is a logical candidate for charging onto suppressor tRNAs for the production of full-length proteins containing a single, site-specific fluorescent probe.

Chiral Photophysical Model Compounds

The defined specific rotation of -9° and strong, intrinsic anthracene fluorescence make this compound an ideal model for fundamental studies of chiral photophysics. Researchers investigating phenomena like circularly polarized luminescence (CPL) or exciton coupling in chiral systems can rely on this building block as a well-characterized, optically pure standard for constructing larger, more complex chiral architectures [3].

Organic Semiconductors and OLED Materials

The anthracene moiety is a well-known building block for organic electronics . Boc-3-(9-anthryl)-L-alanine provides a route to incorporate this functional group into peptidic or amino acid-based materials. The Boc group offers a handle for controlled deprotection and subsequent coupling to create self-assembling, semiconducting nanostructures, potentially for use in organic field-effect transistors (OFETs) or as components in organic light-emitting diodes (OLEDs).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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